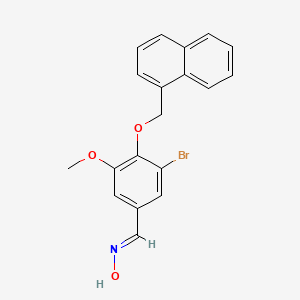

3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime is a chemical compound with the molecular formula C19H15BrO3 . It has a molecular weight of 371.22 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime are not fully detailed in the search results. It is known that the compound has a molecular weight of 371.22 , but other properties such as melting point, boiling point, and density are not specified.科学的研究の応用

Modular Synthesis of Polycyclic Aromatic Hydrocarbons

Researchers have developed a modular, metal-catalyzed cycloisomerization approach to create angularly fused polycyclic aromatic hydrocarbons (PAHs) and their oxidized derivatives. This method utilizes palladium-catalyzed cross-coupling reactions followed by various chemical transformations, including Corey-Fuchs olefination and cycloisomerization, to synthesize a wide variety of benzo[c]phenanthrene analogues and their potential metabolites or derivatives. This strategy is highly versatile and opens up new pathways for the synthesis of complex PAH structures with potential applications in material science and organic electronics (Thomson, Parrish, Pradhan, & Lakshman, 2015).

Improvement in Synthetic Processes

Another study focused on improving the synthetic process of related compounds, illustrating a method for synthesizing 3,4,5-trimethoxy benzaldehyde via a series of reactions starting from p-hydroxy benzaldehyde. This process employs bromination, further reactions with sodium methylate, and methylation using dimethyl sulfate, demonstrating an efficient pathway for obtaining complex methoxy-substituted benzaldehydes which are crucial intermediates in organic synthesis (Feng, 2002).

Catalytic Oxidation of Olefins

The catalytic potential of mono oxovanadium(V) complexes with tridentate Schiff base ligands has been explored for the oxidation of olefins using hydrogen peroxide as the oxidant. This research highlights the effectiveness of these complexes in the catalytic oxidation process, offering valuable insights into green and efficient catalysis methodologies for olefin oxidation, which is fundamental in the production of various industrial chemicals (Monfared, Bikas, & Mayer, 2010).

Oxidation and Cyclization Reactions

The oxidation of 1-acyl-2-naphthol oximes has been studied, revealing pathways for peri- and o-cyclisation and spiro cyclodimerisation. This research provides a foundation for synthesizing naphthoquinone derivatives through controlled oxidation processes, which are crucial for the development of pharmaceuticals and advanced organic materials (Supsana, Tsoungas, Aubry, Skoulika, & Varvounis, 2001).

Synthesis of Complex Oxime Derivatives

Research on the synthesis, structural characterization, and computational analysis of oxime derivatives has been conducted to understand their molecular properties and potential applications in organic synthesis and material science. This work underscores the importance of detailed molecular studies in advancing the synthesis and application of oxime compounds in various scientific domains (Balachander & Manimekalai, 2017).

特性

IUPAC Name |

(NE)-N-[[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO3/c1-23-18-10-13(11-21-22)9-17(20)19(18)24-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11,22H,12H2,1H3/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHVXIJWVJLDEQ-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)

![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)

![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)

![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)

![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)

![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)

![[3-(3-methyl-2-buten-1-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5561388.png)

![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)